1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride
Overview
Description
1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a thiazole ring, a dimethylaminomethyl group, and a chloride ion. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride typically involves the reaction of 2-aminothiazole with formaldehyde and dimethylamine, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The dimethylaminomethyl group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the thiazole ring.
Scientific Research Applications
1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with nucleophilic sites on proteins and enzymes, altering their activity. The thiazole ring can also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride.
4-Methylthiazole: Shares the thiazole ring structure but lacks the dimethylaminomethyl group.
Uniqueness
This compound is unique due to the presence of both the dimethylaminomethyl group and the chloride ion, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S.ClH/c1-10(2)4-7-9-6(3-8)5-11-7;/h5H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZXQCIDAQYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519508 | |
Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140176-74-5, 82586-71-8 | |
Record name | 2-Thiazolemethanamine, 4-(chloromethyl)-N,N-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140176-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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